molecular formula C18H17NO4 B4139219 N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4139219
M. Wt: 311.3 g/mol
InChI Key: RHGYQZOVAJOWTB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound with a complex structure that includes an isochromene core, a carboxamide group, and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be synthesized through a cyclization reaction of ortho-hydroxybenzaldehyde derivatives with acetic anhydride. The resulting isochromene intermediate is then subjected to further functionalization.

The introduction of the carboxamide group can be achieved through an amidation reaction. This involves reacting the isochromene intermediate with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.

    Reduction: The carbonyl group in the isochromene core can be reduced to form an alcohol, which may lead to different derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce an alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate, it can be used in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with target proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isoquinoline-3-carboxamide: Similar structure but with an isoquinoline core.

    N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-quinoline-3-carboxamide: Similar structure but with a quinoline core.

Uniqueness

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts distinct electronic and steric properties compared to isoquinoline or quinoline derivatives. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-18(11-12-6-3-4-9-15(12)16(20)23-18)17(21)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYQZOVAJOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

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